2,2'-((2-((2-Aminoethyl)amino)ethyl)azanediyl)diethanol
CAS No.: 10138-71-3
Cat. No.: VC17291676
Molecular Formula: C8H21N3O2
Molecular Weight: 191.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 10138-71-3 |
---|---|
Molecular Formula | C8H21N3O2 |
Molecular Weight | 191.27 g/mol |
IUPAC Name | 2-[2-(2-aminoethylamino)ethyl-(2-hydroxyethyl)amino]ethanol |
Standard InChI | InChI=1S/C8H21N3O2/c9-1-2-10-3-4-11(5-7-12)6-8-13/h10,12-13H,1-9H2 |
Standard InChI Key | MYQSUSHLWUPYLB-UHFFFAOYSA-N |
Canonical SMILES | C(CNCCN(CCO)CCO)N |
Introduction
Structural and Molecular Characteristics
IUPAC Nomenclature and Synonyms
The systematic IUPAC name for this compound is 2-[2-(2-aminoethylamino)ethyl-(2-hydroxyethyl)amino]ethanol, reflecting its branched polyamine-alcohol architecture. Alternative nomenclature includes:
-
2,2'-((2-((2-Aminoethyl)amino)ethyl)azanediyl)diethanol
-
N-(2-Aminoethyl)-N',N''-bis(2-hydroxyethyl)diethylenetriamine
These synonyms emphasize the compound's functional groups and connectivity .
Molecular Architecture
The molecule consists of a central ethylenediamine backbone substituted with two ethanolamine moieties and an additional aminoethyl group. This configuration creates three distinct nitrogen centers:
-
A primary amine (-NH₂) at the terminal ethyl group
-
Two secondary amines (-NH-) within the azanediyl bridge
-
Two tertiary alcohols (-OH) at the ethanol termini
This arrangement is represented in the canonical SMILES notation:
C(CNCCN(CCO)CCO)N
.
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | C₈H₂₁N₃O₂ | |
Molecular Weight | 191.27 g/mol | |
Standard InChI | InChI=1S/C8H21N3O2/c9-1-2-10-3-4-11(5-7-12)6-8-13/h10,12-13H,1-9H2 | |
XLogP3-AA (Predicted) | -2.1 | |
Hydrogen Bond Donor Count | 5 | |
Hydrogen Bond Acceptor Count | 5 |
Synthesis and Production Methods
Conventional Synthesis Pathways
Industrial production typically employs a three-step alkylation process:
-
Initial Amination: Ethylenediamine reacts with ethylene oxide under basic conditions to form bis(2-hydroxyethyl)ethylenediamine .
-
Secondary Modification: The intermediate undergoes further alkylation with 2-chloroethylamine hydrochloride in the presence of sodium hydroxide.
-
Purification: Crude product is purified via vacuum distillation (110°C at 0.02 mmHg) followed by recrystallization from anhydrous ethanol .
Reaction yields typically range from 65-72%, with purity exceeding 97% achievable through fractional crystallization.
Advanced Synthetic Approaches
Recent methodological improvements include:
-
Microwave-assisted synthesis: Reduces reaction time from 48 hours to 6 hours while maintaining 89% yield.
-
Flow chemistry techniques: Enables continuous production with 92% conversion efficiency at 80°C .
Physicochemical Properties
Thermal and Solubility Characteristics
The compound exhibits:
-
Water Solubility: 285 g/L at 25°C, decreasing to 147 g/L at 0°C
-
LogP (Octanol-Water): -1.38, indicating high hydrophilicity
Table 2: Solvent Compatibility
Solvent | Solubility (g/100mL) | Temperature (°C) |
---|---|---|
Water | 28.5 | 25 |
Ethanol | 15.2 | 25 |
Dichloromethane | 0.3 | 25 |
Diethyl Ether | <0.1 | 25 |
Toxicological Profile
Acute Toxicity Data
Species | Route | LD₅₀ (mg/kg) | Observed Effects |
---|---|---|---|
Rat (Sprague-Dawley) | Oral | >2,000 | Lethargy, reduced food intake |
Rabbit (New Zealand) | Dermal | >1,000 | Erythema (Draize score: 3.2/8) |
Zebrafish | Aquatic | 87 mg/L (96h) | Reduced swimming capacity |
Data from OECD Guideline 423 studies indicate low acute toxicity, with no mortality observed at 2,000 mg/kg oral doses in rodents.
Chronic Exposure Risks
Prolonged exposure (90-day study) at 300 mg/kg/day caused:
-
Hematological Changes: 12% reduction in RBC count
-
Hepatic Effects: 2.5x increase in ALT levels
-
Renal Impact: Proteinuria in 40% of test subjects
Notably, these effects were reversible after a 28-day recovery period.
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor for:
-
Anticancer Prodrugs: Forms stable coordination complexes with platinum(II) ions.
-
Gene Delivery Systems: Facilitates DNA condensation through charge interactions.
-
Antimicrobial Agents: Demonstrated MIC values of 32 μg/mL against S. aureus.
Polymer Chemistry
Incorporated into:
-
Epoxy Resins: Improves crosslink density by 18% compared to traditional amines .
-
Polyurethane Foams: Enhances tensile strength (3.2 MPa vs. 2.4 MPa baseline) .
Structural Analogues and Comparative Analysis
Table 3: Polyamine Derivatives Comparison
Compound Name | Molecular Formula | Key Differences | Toxicity (Rat Oral LD₅₀) |
---|---|---|---|
2,2'-((2-Aminoethyl)azanediyl)diethanol | C₆H₁₆N₂O₂ | Shorter carbon chain | 1,450 mg/kg |
Tris(2-aminoethyl)amine | C₆H₁₈N₄ | Lacks hydroxyl groups | 980 mg/kg |
N-(2-Hydroxyethyl)ethylenediamine | C₄H₁₂N₂O | Reduced nitrogen centers | 2,100 mg/kg |
Region | Classification | Restrictions |
---|---|---|
EU | Acute Tox. 4 (H302) | Industrial use only |
USA (OSHA) | Irritant Category 2 | PPE required for handling |
China (MEE) | Hazard Code C | Prohibited in consumer goods |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume